Cas no 2228862-30-2 (tert-butyl N-{4-1-(2-aminopropan-2-yl)cyclopropyl-3-chlorophenyl}carbamate)

Technical Introduction: Tert-butyl N-{4-[1-(2-aminopropan-2-yl)cyclopropyl]-3-chlorophenyl}carbamate is a specialized carbamate derivative featuring a cyclopropyl-substituted phenyl core with a tert-butoxycarbonyl (Boc) protecting group. Its structural complexity, including the 2-aminopropan-2-yl moiety and chlorophenyl ring, makes it valuable in organic synthesis and pharmaceutical intermediate applications. The Boc group enhances stability during reactions, while the cyclopropyl and amino functionalities offer versatility for further functionalization. This compound is particularly useful in peptidomimetics and drug discovery, where controlled deprotection and selective reactivity are critical. Its well-defined stereochemistry and purity ensure reproducibility in synthetic pathways.
tert-butyl N-{4-1-(2-aminopropan-2-yl)cyclopropyl-3-chlorophenyl}carbamate structure
2228862-30-2 structure
商品名:tert-butyl N-{4-1-(2-aminopropan-2-yl)cyclopropyl-3-chlorophenyl}carbamate
CAS番号:2228862-30-2
MF:C17H25ClN2O2
メガワット:324.845603704453
CID:6533166
PubChem ID:165643828

tert-butyl N-{4-1-(2-aminopropan-2-yl)cyclopropyl-3-chlorophenyl}carbamate 化学的及び物理的性質

名前と識別子

    • tert-butyl N-{4-1-(2-aminopropan-2-yl)cyclopropyl-3-chlorophenyl}carbamate
    • 2228862-30-2
    • EN300-1903072
    • tert-butyl N-{4-[1-(2-aminopropan-2-yl)cyclopropyl]-3-chlorophenyl}carbamate
    • インチ: 1S/C17H25ClN2O2/c1-15(2,3)22-14(21)20-11-6-7-12(13(18)10-11)17(8-9-17)16(4,5)19/h6-7,10H,8-9,19H2,1-5H3,(H,20,21)
    • InChIKey: LFLMAIUBVDHRFN-UHFFFAOYSA-N
    • ほほえんだ: ClC1C=C(C=CC=1C1(C(C)(C)N)CC1)NC(=O)OC(C)(C)C

計算された属性

  • せいみつぶんしりょう: 324.1604557g/mol
  • どういたいしつりょう: 324.1604557g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 3
  • 重原子数: 22
  • 回転可能化学結合数: 5
  • 複雑さ: 427
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 64.4Ų
  • 疎水性パラメータ計算基準値(XlogP): 3.3

tert-butyl N-{4-1-(2-aminopropan-2-yl)cyclopropyl-3-chlorophenyl}carbamate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1903072-0.25g
tert-butyl N-{4-[1-(2-aminopropan-2-yl)cyclopropyl]-3-chlorophenyl}carbamate
2228862-30-2
0.25g
$1708.0 2023-09-18
Enamine
EN300-1903072-1.0g
tert-butyl N-{4-[1-(2-aminopropan-2-yl)cyclopropyl]-3-chlorophenyl}carbamate
2228862-30-2
1g
$1857.0 2023-06-02
Enamine
EN300-1903072-10.0g
tert-butyl N-{4-[1-(2-aminopropan-2-yl)cyclopropyl]-3-chlorophenyl}carbamate
2228862-30-2
10g
$7988.0 2023-06-02
Enamine
EN300-1903072-0.1g
tert-butyl N-{4-[1-(2-aminopropan-2-yl)cyclopropyl]-3-chlorophenyl}carbamate
2228862-30-2
0.1g
$1635.0 2023-09-18
Enamine
EN300-1903072-0.05g
tert-butyl N-{4-[1-(2-aminopropan-2-yl)cyclopropyl]-3-chlorophenyl}carbamate
2228862-30-2
0.05g
$1560.0 2023-09-18
Enamine
EN300-1903072-1g
tert-butyl N-{4-[1-(2-aminopropan-2-yl)cyclopropyl]-3-chlorophenyl}carbamate
2228862-30-2
1g
$1857.0 2023-09-18
Enamine
EN300-1903072-5.0g
tert-butyl N-{4-[1-(2-aminopropan-2-yl)cyclopropyl]-3-chlorophenyl}carbamate
2228862-30-2
5g
$5387.0 2023-06-02
Enamine
EN300-1903072-0.5g
tert-butyl N-{4-[1-(2-aminopropan-2-yl)cyclopropyl]-3-chlorophenyl}carbamate
2228862-30-2
0.5g
$1783.0 2023-09-18
Enamine
EN300-1903072-2.5g
tert-butyl N-{4-[1-(2-aminopropan-2-yl)cyclopropyl]-3-chlorophenyl}carbamate
2228862-30-2
2.5g
$3641.0 2023-09-18
Enamine
EN300-1903072-5g
tert-butyl N-{4-[1-(2-aminopropan-2-yl)cyclopropyl]-3-chlorophenyl}carbamate
2228862-30-2
5g
$5387.0 2023-09-18

tert-butyl N-{4-1-(2-aminopropan-2-yl)cyclopropyl-3-chlorophenyl}carbamate 関連文献

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tert-butyl N-{4-1-(2-aminopropan-2-yl)cyclopropyl-3-chlorophenyl}carbamateに関する追加情報

Introduction to Tert-butyl N-{4-1-(2-aminopropan-2-yl)cyclopropyl-3-chlorophenyl}carbamate (CAS No. 2228862-30-2)

Tert-butyl N-{4-1-(2-aminopropan-2-yl)cyclopropyl-3-chlorophenyl}carbamate, identified by its CAS number 2228862-30-2, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the class of carbamates, which are widely recognized for their versatile applications in drug development due to their structural stability and biological activity. The unique structural features of this molecule, including its tert-butyl group and the presence of a cyclopropyl moiety, contribute to its distinctive chemical properties and potential therapeutic benefits.

The molecular structure of Tert-butyl N-{4-1-(2-aminopropan-2-yl)cyclopropyl-3-chlorophenyl}carbamate incorporates several key functional groups that make it a promising candidate for further investigation. The 4-1-(2-aminopropan-2-yl)cyclopropyl part of the molecule suggests a possible interaction with biological targets, while the 3-chlorophenyl group introduces a halogen substituent that can enhance binding affinity in protein interactions. These structural elements are critical in determining the compound's pharmacokinetic and pharmacodynamic profiles, making it an attractive subject for pharmacological studies.

In recent years, there has been growing interest in carbamate-based compounds due to their potential as intermediates in the synthesis of novel therapeutics. The tert-butyl group in this compound not only provides steric hindrance but also influences its solubility and metabolic stability, factors that are crucial for drug efficacy and safety. Researchers have been exploring the use of such carbamates in the development of small-molecule inhibitors targeting various disease pathways, including cancer, inflammation, and neurodegenerative disorders.

One of the most compelling aspects of Tert-butyl N-{4-1-(2-aminopropan-2-yl)cyclopropyl-3-chlorophenyl}carbamate is its potential as a scaffold for drug discovery. The combination of a cyclopropyl ring and a chlorophenyl group creates a rigid structure that can be fine-tuned to optimize binding interactions with biological receptors. This flexibility has led to several studies investigating its derivatives as potential lead compounds for new medications. For instance, modifications to the aminopropan-2-yl side chain have shown promise in enhancing bioavailability and reducing off-target effects, making this compound a valuable asset in medicinal chemistry libraries.

The synthesis of Tert-butyl N-{4-1-(2-aminopropan-2-yl)cyclopropyl-3-chlorophenyl}carbamate involves multi-step organic reactions that require precise control over reaction conditions to ensure high yield and purity. Advanced synthetic techniques, such as palladium-catalyzed cross-coupling reactions and transition-metal-mediated transformations, have been employed to construct the complex framework of this molecule. These synthetic strategies not only highlight the compound's structural complexity but also demonstrate the advancements in synthetic organic chemistry that enable the creation of such intricate molecules.

From a pharmacological perspective, Tert-butyl N-{4-1-(2-aminopropan-2-yl)cyclopropyl}-3-chlorophenyl}carbamate has shown intriguing biological activity in preclinical studies. Its ability to interact with specific enzymes and receptors has been explored in models of diseases such as cancer and inflammatory disorders. The presence of both hydrophobic and polar regions in its structure allows it to engage with diverse biological targets, making it a versatile candidate for therapeutic intervention. Further research is needed to fully elucidate its mechanism of action and potential clinical applications.

The role of computational chemistry and molecular modeling has been instrumental in understanding the interactions between Tert-butyl N-{4-1-(2-amino-propan)-2-yIcycIopropII3-chIorophenyllcarbIImate (CAS No. 22288623022) and biological targets. These computational approaches provide insights into binding affinities, enzyme inhibition kinetics, and drug-like properties, enabling researchers to design more effective derivatives. By leveraging these tools, scientists can accelerate the drug discovery process and identify novel therapeutic agents with improved efficacy and reduced side effects.

In conclusion, Tert-butYl N-{4-I-(Z-amino-propanZ-Z-yIcycIo-propZl3-chIorophenYIcarbIImate represents a significant advancement in pharmaceutical chemistry with potential applications across multiple therapeutic areas. Its unique structural features, combined with promising preclinical results, make it a compelling candidate for further investigation. As research continues to uncover new insights into its pharmacological properties, this compound is poised to play an important role in the development of next-generation therapeutics.

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